Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate
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Overview
Description
Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, an amino group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which is known for its efficiency in incorporating trifluoromethyl groups into organic molecules . The final step involves esterification to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and high-throughput screening of catalysts for the esterification step.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]butanoate
- Methyl 3-hydroxy-2-[[3-(trifluoromethyl)benzyl]amino]butanoate
Uniqueness
Methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate is unique due to the presence of the cyclohexyl ring, which can confer different steric and electronic properties compared to phenyl or benzyl analogs. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 3-hydroxy-2-[[3-(trifluoromethyl)cyclohexyl]amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO3/c1-7(17)10(11(18)19-2)16-9-5-3-4-8(6-9)12(13,14)15/h7-10,16-17H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXCHJXSIYADN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC1CCCC(C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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